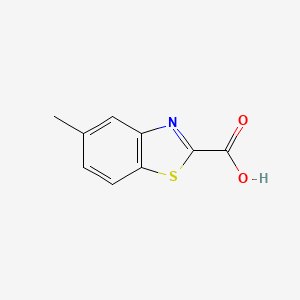

5-Methyl-1,3-benzothiazole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-1,3-benzothiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-5-2-3-7-6(4-5)10-8(13-7)9(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUDHPLXRNMVSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663381 | |

| Record name | 5-Methyl-1,3-benzothiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3507-52-6 | |

| Record name | 5-Methyl-1,3-benzothiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Oxidation of 2-Methylbenzothiazole Using Metalloporphyrin Catalysts

A prominent and well-documented method involves the selective oxidation of 2-methylbenzothiazole to the corresponding benzothiazole-2-carboxylic acid using metalloporphyrin catalysts under mild conditions. This method uses oxygen or hydrogen peroxide as oxidants in an ethanol/water solvent system with sodium hydroxide as a base.

- Catalysts: Mononuclear metalloporphyrins, such as tetrakis-(p-methoxyphenyl) manganese porphyrin and tetrakis-(p-chlorophenyl) manganese porphyrin chloride.

- Oxidants: Molecular oxygen under pressure (0.5–2.0 MPa) or 30% hydrogen peroxide aqueous solution.

- Solvent: Ethanol or ethanol/water mixtures (water content 0–80% by volume).

- Base: Sodium hydroxide (0.5–2 mol/L).

- Temperature: 40–140°C.

- Reaction time: 2–12 hours.

Reaction conditions and outcomes from experimental examples:

| Example | Catalyst (Amount) | Oxidant & Pressure | Temp (°C) | Time (h) | Conversion of 2-methylbenzothiazole (%) | Selectivity to benzothiazole-2-carboxylic acid (%) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 1×10⁻³ g tetrakis-(p-methoxyphenyl) Mn porphyrin | O₂, 1.42 MPa | 120 | 4 | 30.13 | 30.12 | 9.08 |

| 2 | 1.1×10⁻³ g tetrakis-(p-methoxyphenyl) Mn porphyrin | 30% H₂O₂ (0.4 mL) | 100 | 8 | 32.27 | 41.26 | 13.31 |

| 3 | 1.1×10⁻³ g tetrakis-(p-chlorophenyl) Mn porphyrin chloride | O₂, 1.0 MPa | 140 | 6 | 16.64 | 93.17 | 15.5 |

| 4 | 1×10⁻³ g tetrakis-(p-chlorophenyl) Mn porphyrin chloride | O₂, 2.0 MPa | 140 | 9 | 42.94 | 43.48 | 18.67 |

Notes:

- Higher oxygen pressure and temperature generally increase conversion but may affect selectivity.

- Chlorophenyl-substituted manganese porphyrin catalysts show higher selectivity (up to 93%) but sometimes lower conversion.

- The use of hydrogen peroxide as oxidant improves selectivity compared to oxygen in some cases.

This method is notable for its green chemistry aspects: the use of oxygen or hydrogen peroxide as clean oxidants, environmentally friendly solvents, and catalytic amounts of metalloporphyrins that minimize waste and corrosion issues common with traditional oxidants like concentrated sulfuric acid.

Traditional Synthetic Routes via 2-Mercaptoaniline and Acid Chlorides

Another classical approach to synthesize benzothiazole-2-carboxylic acids involves cyclization reactions starting from 2-mercaptoaniline derivatives reacting with acid chlorides under acidic conditions. Although this method is more commonly applied to unsubstituted benzothiazole-2-carboxylic acid, it can be adapted for methyl-substituted analogs.

- Starting materials: 2-mercaptoaniline or substituted analogs.

- Reagents: Acid chlorides (e.g., chloroformates or benzoyl chlorides).

- Conditions: Acidic medium, often reflux.

- Outcome: Formation of the benzothiazole ring with carboxylic acid functionality after subsequent hydrolysis or oxidation steps.

This method is widely used in industrial settings due to its scalability and straightforward reaction steps but may require careful control of reaction conditions to avoid side products and ensure high purity.

Carboxylation via Carbon Dioxide Incorporation

Carboxylation of benzothiazole derivatives using carbon dioxide under basic conditions represents a less common but conceptually attractive method. This approach involves direct incorporation of CO₂ into the methyl group of 2-methylbenzothiazole, facilitated by strong bases and catalysts.

However, this method is less developed and typically suffers from lower yields and selectivity compared to catalytic oxidation routes. Further research is ongoing to improve this pathway's efficiency and practicality.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/Oxidant | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Catalytic oxidation with metalloporphyrins | 2-Methylbenzothiazole | Mn porphyrins; O₂ or H₂O₂ | 40–140°C, 2–12 h, alkaline ethanol/water | Green, selective, mild conditions | Moderate yields, catalyst cost |

| Cyclization from 2-mercaptoaniline | 2-Mercaptoaniline + acid chloride | Acidic medium | Reflux, acidic | Scalable, established industrial method | Harsh conditions, side reactions |

| Carboxylation with CO₂ | 2-Methylbenzothiazole | Base, CO₂ | High pressure, basic medium | Direct CO₂ fixation | Low yield, less developed |

Research Findings and Notes

- The catalytic oxidation method using metalloporphyrins has been shown to be effective in selectively oxidizing the methyl group at position 2 to the carboxylic acid functionality without over-oxidation or ring degradation.

- The choice of catalyst substituents (methoxy vs. chloro groups on the porphyrin ring) significantly affects the selectivity and conversion rates, indicating that electronic effects modulate catalytic activity.

- Reaction parameters such as oxygen pressure, temperature, and solvent composition are critical for optimizing yield and selectivity.

- The use of hydrogen peroxide as an oxidant can improve selectivity but requires careful control to avoid decomposition or side reactions.

- Traditional synthetic routes remain important for industrial production, especially when large quantities are needed, but they often involve harsher reagents and conditions.

- Emerging methods involving CO₂ fixation align with green chemistry goals but need further development to become practical for commercial synthesis.

This comprehensive analysis of preparation methods for 5-methyl-1,3-benzothiazole-2-carboxylic acid highlights the current state of the art, emphasizing catalytic oxidation approaches that combine efficiency with environmental considerations. The data-driven insights into catalyst choice and reaction conditions provide a solid foundation for further research and industrial application.

Chemical Reactions Analysis

5-Methyl-1,3-benzothiazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or thiols.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiazole ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazoles .

Scientific Research Applications

5-Methyl-1,3-benzothiazole-2-carboxylic acid has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-1,3-benzothiazole-2-carboxylic acid involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as dihydroorotase and DNA gyrase, leading to antibacterial effects . The compound’s ability to bind to these targets disrupts essential biological processes, ultimately resulting in cell death .

Comparison with Similar Compounds

Ethyl 2-Amino-1,3-benzothiazole-5-carboxylate

- Structure: Replaces the carboxylic acid at position 5 with an ethyl ester and introduces an amino group at position 2.

- Molecular Formula : C₁₀H₁₀N₂O₂S.

- The amino group at position 2 introduces hydrogen-bonding capability, which could enhance interactions with biological targets .

5-Fluoro-1,3-benzothiazole-2-carboxylic Acid

- Structure : Substitutes the methyl group at position 2 with fluorine.

- Molecular Formula: C₈H₄FNO₂S.

- Key Differences :

5-Fluoro-1H-benzimidazole-2-carboxylic Acid

- Structure : Replaces the sulfur atom in the thiazole ring with a nitrogen atom (benzimidazole core).

- Molecular Formula : C₈H₅FN₂O₂.

- Key Differences :

2-Mercapto-5-benzimidazolecarboxylic Acid

- Structure : Features a mercapto (-SH) group at position 2 and a carboxylic acid at position 5 on a benzimidazole ring.

- Molecular Formula : C₈H₆N₂O₂S.

- Key Differences :

Comparison of Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|

| 5-Methyl-1,3-benzothiazole-2-carboxylic acid | 193.23 | 1.85 | Low | -COOH, -CH₃ |

| Ethyl 2-amino-1,3-benzothiazole-5-carboxylate | 222.27 | 2.45 | Very low | -COOEt, -NH₂ |

| 5-Fluoro-1,3-benzothiazole-2-carboxylic acid | 197.19 | 1.72 | Moderate | -COOH, -F |

| 2-Mercapto-5-benzimidazolecarboxylic acid | 210.23 | 1.28 | Moderate | -COOH, -SH |

Medicinal Chemistry

- 5-Methyl-1,3-benzothiazole-2-carboxylic Acid: Potential building block for protease inhibitors or antibiotics, leveraging its carboxylic acid for salt formation or prodrug derivatization .

- 5-Fluoro Derivatives : Enhanced bioactivity in antiviral or antibacterial agents due to fluorine’s electronegativity .

- Ethyl Ester Analogs : Improved pharmacokinetics in drug candidates via ester-to-acid metabolic conversion .

Coordination Chemistry

- 2-Mercapto Derivatives : Used in synthesizing metal complexes (e.g., Hg(II), Pb(II)) with antibacterial properties .

Research Findings and Trends

- Antimicrobial Activity : Thiadiazole and oxadiazole derivatives (e.g., 5-methyl-1,3,4-thiadiazol-2-amine) exhibit broad-spectrum activity against Gram-positive bacteria, with MIC values comparable to vancomycin .

- SAR Insights : Substitution at position 2 (e.g., -CH₃, -F, -SH) significantly impacts bioactivity. For example, fluorine substitution in benzothiazoles improves target binding in enzyme inhibition .

Biological Activity

5-Methyl-1,3-benzothiazole-2-carboxylic acid (MBTCA) is a heterocyclic compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores the biological activity of MBTCA, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of 5-Methyl-1,3-benzothiazole-2-carboxylic acid is . The compound features a benzothiazole ring with a methyl group at the 5-position and a carboxylic acid group at the 2-position. This unique structure contributes to its reactivity and biological activity.

Table 1: Structural Characteristics of MBTCA

| Property | Value |

|---|---|

| Molecular Weight | 195.22 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Chemical Class | Benzothiazole derivative |

Antimicrobial Activity

Research indicates that MBTCA exhibits significant antimicrobial properties. In a study by Srivastava et al., the compound demonstrated efficacy against various pathogens, including Candida albicans, Staphylococcus aureus, and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics like Ciprofloxacin and Amphotericin B .

Table 2: Antimicrobial Activity of MBTCA

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Candida albicans | 15 | Srivastava et al. |

| Staphylococcus aureus | 10 | Srivastava et al. |

| Escherichia coli | 20 | Srivastava et al. |

Anticancer Activity

MBTCA has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example, Uremic et al. synthesized derivatives of benzothiazole and tested their anticancer activity against human cervical cancer cell lines, observing promising results .

Case Study: Anticancer Efficacy

In one study, derivatives of MBTCA were screened against several cancer cell lines using the MTT assay. Results indicated that certain derivatives exhibited IC50 values as low as 25 µM against breast cancer cells, suggesting significant potential for further development .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, MBTCA has shown anti-inflammatory effects. Compounds derived from benzothiazole structures have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. One study highlighted that specific derivatives exhibited selective COX-2 inhibition with ratios indicating potency compared to standard anti-inflammatory drugs like Ibuprofen .

Table 3: Anti-inflammatory Activity of MBTCA Derivatives

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-methyl-1,3-benzothiazole-2-carboxylic acid?

- Methodology : A common approach involves condensation reactions. For example, refluxing 5-methyl-1,3-benzothiazole precursors with carboxylic acid derivatives in acetic acid under controlled conditions (e.g., 3–5 hours). Sodium acetate can act as a catalyst to facilitate cyclization. Purification typically involves recrystallization from DMF/acetic acid mixtures .

- Reagents and Conditions Table :

| Reagent | Role | Conditions |

|---|---|---|

| 3-formyl-1H-indole-2-carboxylic acid | Substrate | Reflux in acetic acid |

| Sodium acetate | Catalyst | 0.1 mol equivalence |

| Acetic acid | Solvent | 100 mL, 3–5 hours |

Q. How is 5-methyl-1,3-benzothiazole-2-carboxylic acid characterized structurally?

- Methodology : Use spectroscopic techniques:

- IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and benzothiazole (C-S stretch ~650 cm⁻¹) groups.

- NMR : H-NMR signals for methyl groups (~2.5 ppm) and aromatic protons (6.5–8.5 ppm). C-NMR confirms carbonyl carbons (~165–170 ppm) .

Q. What solvents are suitable for dissolving this compound in experimental settings?

- Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are effective due to the compound’s carboxylic acid moiety. Limited solubility in water requires pH adjustment (e.g., sodium salt formation) for aqueous studies .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in proposed molecular configurations?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) provides unambiguous structural data. For example, resolving methyl group orientation or hydrogen bonding patterns in the crystal lattice .

- Example : SHELXL refinement of similar compounds achieved R-factors < 0.05, ensuring high precision in bond length/angle measurements .

Q. What strategies mitigate side reactions during functionalization of the benzothiazole core?

- Methodology :

- Protection of carboxylic acid : Use tert-butyl or methyl esters to prevent unwanted nucleophilic attacks.

- Directed ortho-metalation : Employ lithium bases to selectively functionalize the benzothiazole ring at the 4- or 6-positions .

- Validation : Monitor reactions via HPLC (C18 columns, acetonitrile/water gradient) to track byproduct formation .

Q. How does the methyl group at position 5 influence the compound’s bioactivity?

- Methodology : Compare bioactivity (e.g., antimicrobial assays) of 5-methyl derivatives with non-methylated analogs. For instance:

- Antifungal testing : Use microdilution assays against Candida albicans (MIC values reported in µg/mL).

- Mechanistic insight : Methyl groups may enhance lipophilicity, improving membrane permeability .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution. Key parameters:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.